molecular formula C14H14N2O2 B13643209 4'-Methyl-2,2'-bipyridine-4-propionic acid

4'-Methyl-2,2'-bipyridine-4-propionic acid

Cat. No.: B13643209
M. Wt: 242.27 g/mol
InChI Key: KPDMVBHNSNECBC-UHFFFAOYSA-N
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Description

3-(4’-Methyl-[2,2’-bipyridin]-4-yl)propanoic acid is a compound that belongs to the class of bipyridine derivatives. These compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. The presence of the bipyridine moiety in the structure imparts unique properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4’-Methyl-[2,2’-bipyridin]-4-yl)propanoic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the bipyridine core. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol .

Industrial Production Methods

Industrial production of bipyridine derivatives, including 3-(4’-Methyl-[2,2’-bipyridin]-4-yl)propanoic acid, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4’-Methyl-[2,2’-bipyridin]-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4’-Methyl-[2,2’-bipyridin]-4-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4’-Methyl-[2,2’-bipyridin]-4-yl)propanoic acid involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. These interactions can lead to the inhibition or activation of enzymes, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4’-Methyl-[2,2’-bipyridin]-4-yl)propanoic acid is unique due to the presence of the propanoic acid group, which imparts additional reactivity and potential for functionalization. This makes it a versatile compound for various applications, distinguishing it from other bipyridine derivatives .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

3-[2-(4-methylpyridin-2-yl)pyridin-4-yl]propanoic acid

InChI

InChI=1S/C14H14N2O2/c1-10-4-6-15-12(8-10)13-9-11(5-7-16-13)2-3-14(17)18/h4-9H,2-3H2,1H3,(H,17,18)

InChI Key

KPDMVBHNSNECBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC(=O)O

Origin of Product

United States

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